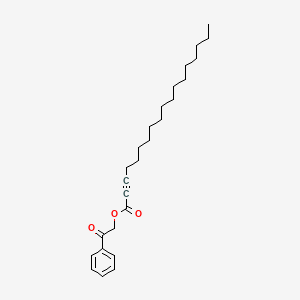
2-(4-Carboxyphenoxy)-3-chlorobenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-Carboxyphenoxy)-3-chlorobenzoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to a phenoxy group, which is further substituted with a chlorine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Carboxyphenoxy)-3-chlorobenzoic acid typically involves the reaction of 3-chlorobenzoic acid with 4-hydroxybenzoic acid under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) to facilitate the formation of the ester linkage. The reaction mixture is then subjected to hydrolysis to yield the desired carboxyphenoxy compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis. The compound is typically purified through recrystallization or chromatography techniques to obtain a high-purity product suitable for various applications.
化学反应分析
Types of Reactions
2-(4-Carboxyphenoxy)-3-chlorobenzoic acid undergoes several types of chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products
Oxidation: Carboxylate salts.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
科学研究应用
2-(4-Carboxyphenoxy)-3-chlorobenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用机制
The mechanism of action of 2-(4-Carboxyphenoxy)-3-chlorobenzoic acid involves its interaction with specific molecular targets and pathways. The carboxyl group can form hydrogen bonds with biological molecules, while the phenoxy and chlorine substituents can interact with hydrophobic regions of proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-(4-Carboxyphenoxy)benzoic acid: Lacks the chlorine substituent, leading to different reactivity and applications.
3,5-Bis(4-carboxyphenoxy)benzoic acid: Contains additional carboxyphenoxy groups, resulting in more complex structures and properties.
4-Carboxyphenoxyacetic acid: Features an acetic acid moiety instead of the benzoic acid structure.
Uniqueness
2-(4-Carboxyphenoxy)-3-chlorobenzoic acid is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential applications. The combination of the carboxyl, phenoxy, and chlorine groups makes it a versatile compound for various scientific and industrial purposes.
属性
CAS 编号 |
88086-65-1 |
|---|---|
分子式 |
C14H9ClO5 |
分子量 |
292.67 g/mol |
IUPAC 名称 |
2-(4-carboxyphenoxy)-3-chlorobenzoic acid |
InChI |
InChI=1S/C14H9ClO5/c15-11-3-1-2-10(14(18)19)12(11)20-9-6-4-8(5-7-9)13(16)17/h1-7H,(H,16,17)(H,18,19) |
InChI 键 |
SOSQLTUOAOUCKM-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)OC2=CC=C(C=C2)C(=O)O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2,3,10-Tetrahydropyrrolo[2,3-a]carbazole](/img/structure/B14377328.png)
amino}ethan-1-ol](/img/structure/B14377331.png)
![N-[3-(Methylamino)-4-nitrophenyl]methanesulfonamide](/img/structure/B14377335.png)
oxophosphanium](/img/structure/B14377336.png)






![2-[4-(3-Cyanophenoxy)phenyl]-1H-indole-6-carbonitrile](/img/structure/B14377369.png)
![3-Butenoic acid, 2-[(trichloroacetyl)amino]-](/img/structure/B14377379.png)

